molecular formula C8H8BrCl2NO B3174190 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene CAS No. 951915-17-6

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene

Cat. No.: B3174190
CAS No.: 951915-17-6
M. Wt: 284.96 g/mol
InChI Key: USOXOAGZHSJAGB-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene (CAS: 951915-17-6) is a halogenated aromatic compound featuring a 2-aminoethoxy substituent at the ortho position, bromine at the para position, and chlorine atoms at the meta positions. Its molecular formula is C₈H₈BrCl₂NO, with a molecular weight of 284.97 g/mol . This compound is listed as discontinued by CymitQuimica, though custom synthesis may be available . Limited safety data are provided in the evidence, but its aminoethoxy moiety suggests reactivity requiring careful handling .

Properties

IUPAC Name

2-(4-bromo-2,6-dichlorophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl2NO/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXOAGZHSJAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCN)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene typically involves multiple steps. One common method starts with the bromination and chlorination of benzene to introduce the halogen atoms at specific positions. This is followed by the introduction of the aminoethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides are used under conditions that may include elevated temperatures and the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethoxy group, while substitution reactions can produce a variety of derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene with four analogs based on substituent variations, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound 951915-17-6 C₈H₈BrCl₂NO 284.97 -NH₂-CH₂-CH₂-O-, Br (C5), Cl (C1, C3) Polar due to aminoethoxy; potential for nucleophilic reactions. Discontinued .
2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene 155891-94-4 C₁₃H₉BrCl₂O 332.02 -O-CH₂-C₆H₅ (benzyloxy), Br (C5), Cl (C1, C3) Bulkier benzyloxy group reduces polarity; higher molecular weight. Stable under dry storage .
5-Bromo-1,3-dichloro-2-methylbenzene 204930-37-0 C₇H₅BrCl₂ 239.93 -CH₃ (C2), Br (C5), Cl (C1, C3) Non-polar methyl group; lower molecular weight. Likely higher volatility .
2-Bromo-5-chloro-1,3-dimethylbenzene N/A C₈H₇BrCl ~225.5 (estimated) -CH₃ (C1, C3), Br (C2), Cl (C5) Electron-donating methyl groups alter electronic effects; simpler halogenation pattern .
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene 84379-34-0 C₁₄H₁₂Br₂O 388.06 -O-CH₂-C₆H₅ (benzyloxy), Br (C1, C3), -CH₃ (C5) Dibromo substitution increases steric hindrance; benzyloxy enhances lipophilicity .

Structural and Functional Analysis

In contrast, the benzyloxy group in analogs (e.g., CAS 155891-94-4) is less reactive but improves stability against oxidation . Methyl-substituted analogs (e.g., CAS 204930-37-0) exhibit reduced polarity, favoring solubility in organic solvents, whereas the aminoethoxy group enhances aqueous miscibility .

Halogenation Patterns

  • Bromine at the para position (C5) in the target compound may direct electrophilic substitution reactions, whereas dibromo analogs (e.g., CAS 84379-34-0) could exhibit enhanced halogen-mediated reactivity in cross-coupling reactions .

Physicochemical Properties

  • The target compound’s molecular weight (284.97) is intermediate among analogs. Higher weights in benzyloxy derivatives (e.g., 332.02 ) correlate with increased boiling points and melting points.

Research and Application Insights

  • Synthetic Utility: The aminoethoxy group in the target compound may serve as a precursor for pharmaceutical intermediates, though its discontinued status limits accessibility . Benzyloxy analogs are more commonly available and utilized in polymer chemistry .
  • Safety Considerations: While specific hazard data for the target compound are sparse, analogs with aminoethoxy groups (e.g., 2-(2-aminoethoxy)ethanol) are corrosive and require non-metallic storage containers .

Handling and Availability Notes

  • Storage: Store the target compound in sealed, dry conditions at 2–8°C .
  • Synthesis : Custom synthesis may be necessary due to discontinuation .

Biological Activity

2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological effects, and relevant research findings.

Molecular Structure

  • Molecular Formula : C₈H₈BrCl₂NO
  • Molecular Weight : 284.97 g/mol

The compound consists of a benzene ring substituted with two halogens (bromine and chlorine) and an aminoethoxy group, which may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves halogenation reactions and the introduction of the aminoethoxy group through nucleophilic substitution methods. These synthetic pathways are crucial for optimizing yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the compound may inhibit key enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives demonstrate MIC values ranging from 7.81 to 250 µg/ml against various pathogens, including Gram-positive and Gram-negative bacteria .
PathogenMIC (µg/ml)
Escherichia coli7.81
Staphylococcus aureus15
Bacillus subtilis31.25
Salmonella Enteritidis62.5

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown potential in inhibiting cell proliferation in various cancer types, suggesting its utility as an anticancer agent.

Case Studies

  • Anticancer Activity : A study evaluated the effects of halogenated benzene derivatives on human cancer cell lines, revealing that compounds with similar structures to this compound significantly reduced cell viability in MCF-7 breast cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related compounds against resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene
Reactant of Route 2
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2-(2-Aminoethoxy)-5-bromo-1,3-dichlorobenzene

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